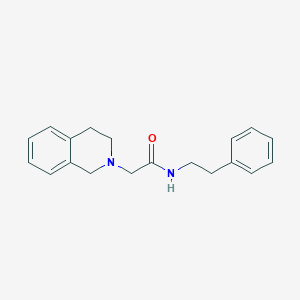
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide, also known as DPIA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPIA is a derivative of isoquinoline and has been synthesized using various methods.
Mécanisme D'action
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide acts as a sigma-1 receptor agonist, which results in the modulation of various physiological processes. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, including voltage-gated calcium channels, and intracellular calcium signaling. Activation of the sigma-1 receptor by this compound results in the modulation of these processes, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel activity, and intracellular calcium signaling. This compound has also been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, this compound has been shown to have analgesic effects, which may be related to its modulation of the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological effects of sigma-1 receptor activation. This compound is also relatively easy to synthesize using various methods. One limitation of this compound is its potential toxicity, which may limit its use in vivo. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide. One direction is the development of more selective sigma-1 receptor agonists, which may have fewer side effects than this compound. Another direction is the study of the mechanism of action of this compound, which may provide insights into the physiological effects of sigma-1 receptor activation. Finally, the potential therapeutic applications of this compound, such as its anti-inflammatory and neuroprotective effects, should be further explored.
Méthodes De Synthèse
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide can be synthesized using various methods, including the Pictet-Spengler reaction, reductive amination, and condensation reactions. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. Condensation reactions involve the reaction of an amine with a carbonyl compound to form an imine, which can be reduced to form the amine.
Applications De Recherche Scientifique
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and intracellular calcium signaling. This compound has also been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-12-10-16-6-2-1-3-7-16)15-21-13-11-17-8-4-5-9-18(17)14-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCHXXCHDWPCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5356167.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B5356178.png)
![3-(4-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356184.png)
![1-{3-[(methylamino)carbonyl]pyridin-2-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5356199.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)acrylamide](/img/structure/B5356203.png)
![5-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B5356215.png)

![(3S*,4R*)-3-methoxy-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5356224.png)
![2-methyl-5-[4-(1-piperidinyl)-1-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B5356230.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5356235.png)
![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5356241.png)

![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}-2-fluorobenzamide](/img/structure/B5356255.png)
![4-ethyl-5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}-1,3-thiazol-2-amine](/img/structure/B5356264.png)
